molecular formula C29H26O4 B1252477 Pakyonol

Pakyonol

Cat. No. B1252477
M. Wt: 438.5 g/mol
InChI Key: ACTNIVURBGOQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pakyonol is a natural product found in Mannia fragrans with data available.

Scientific Research Applications

Overcoming Multidrug Resistance

Pakyonol has been identified as a compound that can potentially overcome P-glycoprotein-mediated multidrug resistance in tumor cells. Studies have shown that while Pakyonol itself does not inhibit the growth of tumor cell lines, it can significantly enhance the effectiveness of chemotherapeutic drugs like adriamycin in resistant tumor cells by increasing drug accumulation and retention within the cells. This indicates that Pakyonol and similar bisbibenzyl type compounds could serve as modulators of drug resistance in cancer treatment, opening new pathways in the management of drug-resistant tumors (Ji, Shi, & Lou, 2011).

Anti-Tumor Activity

In addition to its role in overcoming drug resistance, Pakyonol has been studied for its direct anti-tumor effects. Research has revealed that it can induce growth arrest and apoptosis in human prostate cancer PC3 cells. It's been observed that exposure to Pakyonol leads to a decrease in antiapoptotic proteins and an increase in proapoptotic proteins, as well as PARP cleavage and caspase-3 activity, which are indicative of the induction of apoptosis. These findings suggest that Pakyonol and similar cyclic bisbibenzyls have the potential to be developed into therapeutic agents for treating prostate cancer (Xu et al., 2010).

Antifungal Properties

Pakyonol has also demonstrated antifungal properties. It is one of the compounds isolated from the Chinese liverwort that has shown in vitro antifungal activities against fluconazole-sensitive and resistant strains of Candida albicans. The minimum inhibitory concentrations (MICs) of Pakyonol indicate its potential as an antifungal agent, which could be of significant value given the rising concern over drug-resistant fungal infections (Xie et al., 2010).

properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

4-methoxy-2,15-dioxapentacyclo[20.2.2.216,19.13,7.110,14]triaconta-1(24),3,5,7(30),10(29),11,13,16,18,22,25,27-dodecaen-17-ol

InChI

InChI=1S/C29H26O4/c1-31-28-16-12-23-8-7-21-3-2-4-25(17-21)33-27-15-11-22(18-26(27)30)6-5-20-9-13-24(14-10-20)32-29(28)19-23/h2-4,9-19,30H,5-8H2,1H3

InChI Key

ACTNIVURBGOQCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(CCC3=CC(=CC=C3)OC4=C(C=C(CCC5=CC=C(O2)C=C5)C=C4)O)C=C1

synonyms

pakyonol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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